molecular formula C6H7BrN2 B111551 2-Bromo-6-methylpyridin-3-amine CAS No. 126325-53-9

2-Bromo-6-methylpyridin-3-amine

Cat. No. B111551
M. Wt: 187.04 g/mol
InChI Key: KLVZEEUNGGOROA-UHFFFAOYSA-N
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Description

2-Bromo-6-methylpyridin-3-amine is a bromopyridine derivative . It has a molecular weight of 187.04 and its IUPAC name is 6-bromo-2-methyl-3-pyridinylamine .


Synthesis Analysis

The synthesis of 2-Bromo-6-methylpyridin-3-amine can be achieved through various methods . One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-methylpyridin-3-amine has been analyzed using Density Functional Theory (DFT) studies . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements with the help of DFT methods have described the possible reaction pathways .


Chemical Reactions Analysis

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produces novel pyridine derivatives .


Physical And Chemical Properties Analysis

2-Bromo-6-methylpyridin-3-amine is a solid substance . It has a melting point of 77-79°C . The compound is sensitive to light and should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

  • Summary of Application: “2-Bromo-6-methylpyridin-3-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals .
  • Methods of Application: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of “2-Bromo-6-methylpyridin-3-amine” with several arylboronic acids . The reactions produce these novel pyridine derivatives in moderate to good yield .
  • Results or Outcomes: The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) studies . The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds . In addition, the compound 4f was found to be the most potent against Escherichia coli with an inhibition value of 91.95% .

Synthesis of Other Chemical Compounds

  • Summary of Application: “2-Bromo-6-methylpyridin-3-amine” may be used in the synthesis of various chemical compounds such as 6,6’-dimethyl-2,2’-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, and N,N’-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane .
  • Methods of Application: The specific methods of application or experimental procedures for these syntheses are not provided in the source .
  • Results or Outcomes: The outcomes of these syntheses are the mentioned chemical compounds .

Safety And Hazards

The compound is classified as hazardous, with hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The compound has been used in the synthesis of novel pyridine derivatives . These derivatives have shown potential as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition, and hemolytic activities of these pyridine derivatives have also been investigated .

properties

IUPAC Name

2-bromo-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVZEEUNGGOROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560036
Record name 2-Bromo-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methylpyridin-3-amine

CAS RN

126325-53-9
Record name 2-Bromo-6-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126325-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-methylpyridin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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